6,7-Dihydroxy-4,4-dimethylchroman-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
6,7-dihydroxy-4,4-dimethyl-3H-chromen-2-one |
InChI |
InChI=1S/C11H12O4/c1-11(2)5-10(14)15-9-4-8(13)7(12)3-6(9)11/h3-4,12-13H,5H2,1-2H3 |
InChI Key |
LPJRRURANDDMME-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)OC2=CC(=C(C=C21)O)O)C |
Origin of Product |
United States |
Synthetic Strategies for Dihydroxybenzopyranone Scaffolds
Established Methodologies for Chroman-2-one and Related Chromanones
The synthesis of the chroman-2-one core and its analogues has been approached through various strategic disconnections, leading to a diverse array of synthetic methods. These range from classical condensation reactions to modern photochemical approaches, each offering distinct advantages in terms of efficiency, substrate scope, and stereocontrol.
Intermolecular Michael Addition–Cyclization as a Synthetic Route
A prominent strategy for the construction of chromanone frameworks involves a tandem Michael addition and O-cyclization sequence. This approach typically entails the reaction of a nucleophile with an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the heterocyclic ring. For instance, a one-pot, four-component domino protocol has been developed for the synthesis of 1,4-dihydropyrano[2,3-c]pyrazol-6-amines, which proceeds through a sequence of cyclization, Knoevenagel condensation, Michael addition, tautomerism, and intramolecular O-cyclization. researchgate.net This method is lauded for its efficiency, short reaction times, and the avoidance of column chromatography for purification. researchgate.net
Another example involves the reaction of 3-(polyfluoroacyl)chromones with β-dicarbonyl compounds or β-aminocrotononitrile. These reactions proceed at the C-2 position of the chromone (B188151) system, leading to the opening of the pyrone ring and subsequent cyclization to form various substituted pyridines and chromeno[4,3-b]pyridines. researchgate.net These examples highlight the versatility of the Michael addition-cyclization strategy in accessing a library of complex chromanone derivatives.
Photochemical Synthesis Approaches for Chromanone Derivatives
Photochemical reactions offer a unique and powerful tool for the synthesis of complex organic molecules that may be inaccessible through traditional thermal methods. researchgate.net In the context of chromanone synthesis, photochemical transformations of chromones and their derivatives have been explored, leading to the formation of novel heterocyclic systems. researchgate.net These reactions are initiated by the absorption of light, which excites the molecule to a higher energy state, enabling unique chemical transformations. researchgate.net
One notable application of photochemistry is the [2+2] photocycloaddition reaction, which provides a direct route to cyclobutane-containing structures. acs.org For example, the intermolecular [2+2] photocycloaddition of quinolones with electron-deficient olefins can be mediated by a chiral thioxanthone catalyst under visible light irradiation, yielding cyclobutane (B1203170) products with high regio- and diastereoselectivity, as well as significant enantiomeric excess. acs.org The success of this reaction hinges on the hydrogen bonding between the quinolone substrate and the catalyst, which facilitates efficient energy transfer and stereochemical control. acs.org While not directly applied to 6,7-dihydroxy-4,4-dimethylchroman-2-one in the provided sources, this methodology demonstrates the potential of photochemical approaches in constructing complex heterocyclic systems with high levels of stereocontrol.
Multi-step Synthetic Sequences for Dihydroxychromanone Isomers
Similarly, the synthesis of various chroman-4-one derivatives has been undertaken to explore their structure-activity relationships as potential medicinal scaffolds. digitellinc.com These syntheses often involve multiple steps, including reactions such as aldol (B89426) condensations, to build the chromanone core and introduce desired substituents. digitellinc.com
Regioselective Functionalization and Derivatization Techniques
Once the dihydroxybenzopyranone scaffold is constructed, further functionalization and derivatization are often required to access a wider range of analogues with tailored properties. Regioselective reactions, which selectively modify a specific position on the molecule, are of paramount importance in this regard.
Suzuki–Miyaura Cross-Coupling for Arylation of Dihydroxychromanones
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds and has been widely employed in the synthesis of complex organic molecules. nih.govnih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound with a halide or triflate. nih.gov The reaction is known for its mild reaction conditions, high functional group tolerance, and broad substrate scope. mdpi.comorganic-chemistry.org
In the context of chromanone chemistry, the Suzuki-Miyaura reaction has been utilized for the arylation of chroman-4-one derivatives. digitellinc.com This allows for the introduction of various aryl groups at specific positions on the chromanone scaffold, enabling the exploration of structure-activity relationships. The use of dialkylbiaryl phosphine (B1218219) ligands has significantly expanded the scope of the Suzuki-Miyaura reaction, allowing for the coupling of challenging substrates such as unactivated aryl chlorides and heteroaryl systems. nih.gov Furthermore, the development of heterogeneous palladium catalysts, such as Pd on charcoal (Pd/C), offers advantages in terms of catalyst recovery and reuse, making the process more environmentally friendly and cost-effective. organic-chemistry.org
Selective O-Alkylation and Acylation Reactions
The hydroxyl groups of dihydroxychromanones provide convenient handles for further functionalization through O-alkylation and O-acylation reactions. These reactions allow for the introduction of a wide variety of alkyl and acyl groups, which can significantly impact the biological activity and physicochemical properties of the parent molecule.
For example, in the synthesis of flavanone (B1672756) and isoxazoline (B3343090) derivatives incorporated with a 7-hydroxy-4-methyl coumarin (B35378) moiety, an acylation step is employed. 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate (B1229959) was synthesized by reacting 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) with 4-methoxybenzoyl chloride. ijpcbs.com This highlights the utility of acylation in modifying the phenolic hydroxyl groups of coumarin derivatives. While the provided information does not specifically detail the O-alkylation and acylation of this compound, these standard transformations are fundamental in medicinal chemistry for creating libraries of related compounds for biological screening.
Preparation of Alkoxy and Alkylated Derivatives
The general approach for synthesizing these derivatives involves the reaction of the parent dihydroxy compound with an appropriate alkylating agent in the presence of a base. The choice of base and reaction conditions can influence the selectivity of the alkylation, potentially allowing for the mono-alkylation of either the C6 or C7 hydroxyl group, or the di-alkylation of both.
For instance, the synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides has been successfully achieved, demonstrating that selective methylation of the C7 hydroxyl group in a 6,7-dihydroxychromene system is feasible. nih.gov This suggests that similar selectivity could be achieved for this compound.
Furthermore, the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride via a one-pot method highlights the accessibility of the 6,7-dimethoxy substitution pattern on a related bicyclic scaffold. google.com The synthesis of 3-hexyl-4-carboxylic acid-6,7-dimethoxy isocoumarin (B1212949) also supports the feasibility of introducing two methoxy (B1213986) groups at the C6 and C7 positions. asianpubs.org
The synthesis of a related dimer, 7,7′-dihydroxy-4,4′-dimethyl-3,4-dihydro-2H,2′H-4,6′-bichromene-2,2′-dione, confirms that the 4,4-dimethyl-3,4-dihydro-2H-chromen-2-one core is a synthetically accessible and stable scaffold. nih.gov
Based on these related syntheses, a general synthetic scheme for the preparation of alkoxy and alkylated derivatives of this compound can be proposed. The dihydroxy compound would be treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like acetone (B3395972) or dimethylformamide. The stoichiometry of the reagents and the reaction temperature would be critical parameters to control the extent of alkylation.
Table of Related Synthesized Compounds
While direct experimental data for the target compound's derivatives are unavailable, the following table summarizes the synthesis of structurally related alkoxy-substituted chromene and isocoumarin derivatives found in the literature, which can serve as a reference for potential synthetic strategies.
| Starting Material | Alkylating/Modifying Agent | Product | Reference |
| 6,7-dihydroxy-4-oxo-4H-chromene-2-carboxylic acid | - | 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides | nih.gov |
| 3,4-dimethoxyphenethylamine | - | 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride | google.com |
| 3-hexyl-4-cyano-6,7-dimethoxy isocoumarin | H2SO4, Glacial Acetic Acid | 3-hexyl-4-carboxylic acid-6,7-dimethoxy isocoumarin | asianpubs.org |
| Resorcinol (B1680541) and Ethyl Acetoacetate | - | 7,7′-dihydroxy-4,4′-dimethyl-3,4-dihydro-2H,2′H-4,6′-bichromene-2,2′-dione | nih.gov |
Molecular Mechanisms and Biological Activity of Dihydroxybenzopyranones
Antioxidant and Free Radical Scavenging Mechanisms:
The antioxidant potential of coumarin (B35378) derivatives is well-established, with research often highlighting the importance of the o-dihydroxy (catechol) structure, such as that found in 6,7-dihydroxy-4-methylcoumarin, for potent radical scavenging activity. nih.gov While it could be hypothesized that 6,7-Dihydroxy-4,4-dimethylchroman-2-one possesses similar properties due to its 6,7-dihydroxy arrangement, no specific experimental data exists to confirm this or to detail its mechanisms.
Due to the strict requirement to focus solely on This compound and the absence of specific research data for this compound across the outlined topics, the generation of a scientifically accurate and informative article as per the user's request is not possible at this time.
Chain-Breaking Antioxidant Capabilities
Dihydroxybenzopyranones, particularly those with an o-dihydroxy (catechol) structure, demonstrate significant chain-breaking antioxidant activity. nih.gov This capability is crucial in halting the propagation of lipid peroxidation, a process where free radicals attack lipids, leading to cellular damage. The antioxidant efficacy of these compounds is often compared to well-known antioxidants like α-tocopherol and caffeic acid. nih.gov Studies on various dihydroxy-4-methylcoumarins have shown that the presence and position of hydroxyl groups are critical determinants of their antioxidant potential. nih.gov For instance, o-dihydroxycoumarins are markedly more effective as chain-breaking antioxidants and radical scavengers than their m-dihydroxy or monohydroxy counterparts. nih.gov This activity is attributed to their ability to donate a hydrogen atom to lipid peroxyl radicals, thereby terminating the oxidative chain reaction. Catechins, which also possess a similar structural motif, are recognized for their ability to act as chain-breaking antioxidants by neutralizing lipid alkoxyl and peroxyl radicals. frontiersin.org
Direct Scavenging of Reactive Oxygen Species (e.g., Hydroxyl, Peroxyl Radicals)
The antioxidant properties of dihydroxybenzopyranones extend to the direct scavenging of various reactive oxygen species (ROS), including the highly reactive hydroxyl (•OH) and peroxyl (ROO•) radicals. nih.govnih.gov The body has its own defense mechanisms against ROS, involving enzymes like superoxide (B77818) dismutase and catalase, but an excess of these species can overwhelm these systems. nih.govyoutube.com Exogenous antioxidants, such as those derived from medicinal plants, can provide additional support. nih.gov
The effectiveness of an antioxidant in scavenging different ROS can vary. nih.gov For example, studies on plant extracts have shown that certain components are potent scavengers of peroxyl radicals and peroxynitrite, while having a lesser effect on hydroxyl radicals. nih.gov The scavenging of hydroxyl radicals often involves the addition of the radical to aromatic rings, a mechanism observed in various polyphenolic compounds. researchgate.net Similarly, peroxyl radicals are neutralized through a hydrogen atom transfer process. mdpi.com The ability of compounds like this compound to directly interact with and neutralize these damaging radicals is a key aspect of their protective effects against oxidative stress-induced cellular damage. nih.gov
Impact of Catecholic Structures on Redox Properties
The presence of a catechol group (an aromatic ring with two adjacent hydroxyl groups) is a defining feature that significantly influences the redox properties of dihydroxybenzopyranones. nih.govnih.gov This structural element is found in many naturally occurring compounds with diverse biological functions, from neurotransmitters to antioxidants. nih.gov The catechol moiety confers the ability to undergo reversible oxidation and reduction, allowing these molecules to act as redox-active agents. nih.gov
The antioxidant capacity of catechol-containing compounds is directly linked to the number of hydroxyl groups. nih.gov For instance, in studies comparing compounds with two, one, or no hydroxyl groups, the inhibitory effect on lipid peroxidation was directly proportional to the number of OH groups present. nih.gov The catechol structure is particularly effective at chelating metal ions, which can otherwise participate in the generation of reactive oxygen species. frontiersin.org The ability of catechols to be repeatedly oxidized and reduced makes them effective radical scavengers and redox-capacitors, capable of accepting, storing, and donating electrons. nih.gov
Anti-inflammatory Pathway Elucidation
In addition to their antioxidant effects, dihydroxybenzopyranones exhibit anti-inflammatory properties by modulating key signaling pathways and the production of inflammatory mediators.
Regulation of Pro-inflammatory Mediators (e.g., IL-6, Nitric Oxide production)
Compounds with structures related to this compound have been shown to inhibit the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS). nih.gov For example, 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide was found to down-regulate the expression of inducible nitric oxide synthase (iNOS) and IL-6 at the transcriptional level. nih.gov Similarly, methyl gallate, another phenolic compound, has been observed to inhibit the production of NO and IL-6, along with the expression of iNOS and cyclooxygenase-2 (COX-2). nih.gov The overproduction of NO and IL-6 is a hallmark of many inflammatory diseases, and the ability of these compounds to suppress their synthesis highlights their therapeutic potential. nih.gov
Interference with Inflammatory Signaling Cascades (e.g., NF-κB, GSK3β)
The anti-inflammatory effects of these compounds are often mediated through their interference with critical inflammatory signaling pathways, including those involving nuclear factor-kappa B (NF-κB) and glycogen (B147801) synthase kinase 3 beta (GSK3β). mdpi.com NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov Inhibition of NF-κB activation is a key mechanism by which many natural compounds exert their anti-inflammatory effects. nih.govnih.gov For instance, 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide has been documented to suppress LPS-induced activation of NF-κB. nih.gov
GSK3β is another key regulator of inflammation. mdpi.commdpi.com Its inhibition has been shown to reduce inflammatory responses. mdpi.comnih.gov Depending on the stimulus, GSK3β can either promote or suppress inflammation. researchgate.netnih.gov For example, GSK3β can be activated by inflammatory stimuli, leading to the production of pro-inflammatory cytokines like IL-6. mdpi.com Conversely, inhibition of GSK3β can suppress the synthesis of these pro-inflammatory mediators. mdpi.com The interplay between GSK3β and NF-κB is complex, with GSK3β being able to regulate NF-κB activation. nih.gov
Investigated Pharmacological Properties in Related Structures
The chromone (B188151) and chroman-4-one scaffolds, which form the core of this compound, are present in a wide range of biologically active molecules. ijrar.orgnih.gov These structures have been the focus of extensive research, leading to the discovery of numerous pharmacological properties.
Naturally occurring flavonoids, which often contain a chroman-4-one (flavanone) structure, exhibit a broad spectrum of activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. nih.gov Synthetic derivatives of chromone and chroman-4-one have also been developed, targeting a variety of biological processes. For example, some chromone derivatives have been identified as potent and selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases. acs.org Others have been explored as G protein-coupled receptor-35 (GPR35) agonists and monoamine oxidase (MAO) inhibitors. acs.orgnih.gov
The following table summarizes some of the investigated pharmacological properties of related chromone and chroman-4-one derivatives:
| Compound Class | Investigated Pharmacological Property | Reference |
| Chromone/Chroman-4-one Derivatives | SIRT2 Inhibition | acs.org |
| 2H-Chromen-2-one Derivatives | GPR35 Agonism | acs.org |
| 2H-Chromen-2-one Derivatives | Monoamine Oxidase (MAO) Inhibition | nih.gov |
| Flavanones (2-phenyl chroman-4-one derivatives) | Anticancer, Antioxidant, Anti-inflammatory | nih.gov |
| Chromone Derivatives | Antimicrobial, Antiviral, Antihypertensive | ijrar.org |
This diverse range of activities underscores the versatility of the chromone and chroman-4-one scaffolds as privileged structures in medicinal chemistry. nih.gov
Antiplatelet Aggregation Effects
Research into the antiplatelet aggregation effects of coumarin derivatives has identified potential candidates for therapeutic development. While direct studies on this compound are limited, research on related compounds provides insight into the potential mechanisms. One such related compound, 4-methylcatechol (B155104) (4-MC), a metabolite of dietary flavonoids, has demonstrated significant antiplatelet activity. nih.govnih.gov
Studies have shown that 4-MC is a more potent inhibitor of both arachidonic acid and collagen-induced platelet aggregation than acetylsalicylic acid (ASA). nih.gov A study involving 53 healthy donors confirmed the strong antiplatelet potential of 4-MC, with a clinically relevant effect observed at a concentration of 10 µM. nih.gov The primary mechanism of action for 4-MC has been identified as the interference with cyclooxygenase-thromboxane synthase coupling. nih.govnih.gov Further mechanistic studies revealed that 4-MC can block platelet aggregation stimulated through various pathways, including receptors for the von Willebrand factor and platelet-activating factor, glycoprotein (B1211001) IIb/IIIa, protein kinase C, and intracellular calcium elevation. nih.govnih.gov
The antiplatelet effects of 4-MC were also observed to be stronger in patients with familial hypercholesterolemia compared to healthy controls, particularly against collagen-induced aggregation.
It is important to note that while 4-methylcatechol is a related phenolic compound, its metabolic and structural relationship to this compound requires further clarification.
Antifungal and Antimicrobial Activities
The coumarin scaffold is a well-established pharmacophore possessing a broad range of antimicrobial and antifungal activities. 4-Methylesculetin (B191872), a synonym for this compound, has been investigated for its effects against various pathogens.
A screening of coumarin derivatives for antibacterial activity against food-poisoning bacteria demonstrated that some derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. While many coumarin derivatives were tested, specific data for 4-methylesculetin was not detailed in the available research. However, the broader class of coumarins has shown inhibitory effects on various bacterial strains.
In terms of antifungal properties, the parent compound, esculetin (B1671247), has demonstrated notable activity. nih.gov This suggests that derivatives such as 4-methylesculetin may also possess antifungal potential. Studies on other coumarin derivatives have shown inhibition of mycelial growth of various fungi. mdpi.com For instance, some synthetic coumarins have been shown to be effective against plant pathogenic fungi like Sclerotium rolfsii and Rhizoctonia solani. mdpi.com
The mechanism of antimicrobial action for coumarins is thought to involve the damage of bacterial cell membranes.
Table 1: In Vitro Antibacterial Activity of Selected Coumarin Derivatives
| Compound | Test Organism | MIC (mM) |
|---|---|---|
| 7,8-dihydroxy-4-methylcoumarin | E. coli | 2.9 |
| 7-hydroxy-4-trifluoromethyl coumarin | B. cereus | >5.8 |
| 7-hydroxy-4-trifluoromethyl coumarin | M. luteus | >5.8 |
| 7-hydroxy-4-trifluoromethyl coumarin | L. monocytogenes | >5.8 |
| 7-hydroxy-4-trifluoromethyl coumarin | E. faecium | >5.8 |
> MIC: Minimum Inhibitory Concentration. Data extracted from studies on coumarin derivatives.
Antiviral Potential (e.g., against Hepatitis C Virus)
The antiviral properties of coumarin derivatives have been explored against a range of viruses. While specific research on the activity of this compound against the Hepatitis C Virus (HCV) is not prominently documented in the reviewed literature, studies on this compound and its close relatives have shown promising results against other viral pathogens.
A notable study demonstrated that 4-methyl esculetin exhibits antiviral activity against the Respiratory Syncytial Virus (RSV). mdpi.com In assays using A549 cells infected with a luciferase-tagged RSV, 4-methyl esculetin showed approximately 40% inhibition of the virus at 24 hours, which increased to 80% at 48 hours. mdpi.com This study highlighted 4-methyl esculetin as having a high Selectivity Index (SI = 14.78), indicating a favorable balance between its antiviral efficacy and toxicity. mdpi.com
Furthermore, the parent compound, esculetin, has been shown to possess anti-hepatitis B virus (HBV) activity both in vitro and in vivo. nih.gov In HepG2.2.15 cells, which are human liver carcinoma cells that produce HBV, esculetin effectively inhibited the expression of HBV antigens and HBV DNA. nih.gov It was also found to inhibit the expression of the Hepatitis B virus X (HBx) protein in a dose-dependent manner. nih.gov In an animal model using ducklings infected with the duck hepatitis B virus (DHBV), treatment with esculetin led to a significant decrease in the levels of DHBV DNA and viral antigens. nih.gov
Although direct evidence against HCV for this compound is lacking, the demonstrated activity of this compound against RSV and its parent compound, esculetin, against HBV suggests that this class of dihydroxybenzopyranones holds potential for further antiviral research and development. nih.govmdpi.com
Structure Activity Relationship Sar Studies of Dihydroxybenzopyranones
Systematic Analysis of Hydroxyl Group Substitution Patterns
The number and position of hydroxyl (-OH) groups on the benzopyranone scaffold are paramount in determining the biological activity, particularly the antioxidant potential.
Positional Isomerism (e.g., ortho-Dihydroxy vs. meta-Dihydroxy) and Bioactivity Differentiation
The spatial arrangement of hydroxyl groups on the aromatic ring of dihydroxybenzopyranones gives rise to positional isomers with distinct bioactivities. The most significant differentiation is observed between ortho-dihydroxy (catechol-like) and meta-dihydroxy (resorcinol-like) substitution patterns.
Compounds possessing an ortho-dihydroxy configuration, such as those with hydroxyl groups at the C-6 and C-7 positions, generally exhibit superior antioxidant and radical scavenging properties. nih.govresearchgate.net This heightened activity is attributed to the ability of the catechol moiety to readily donate a hydrogen atom and form a stable semiquinone radical. This stability is achieved through the delocalization of the unpaired electron across the aromatic ring and, crucially, through the formation of an intramolecular hydrogen bond between the remaining hydroxyl proton and the oxygen of the newly formed radical. nih.gov This intramolecular hydrogen bonding significantly lowers the bond dissociation enthalpy of the O-H bond, making hydrogen atom donation more favorable.
In contrast, meta-dihydroxy isomers are generally less effective antioxidants. mdpi.com While they still possess hydrogen-donating capabilities, the resulting radical is less stabilized by resonance compared to the ortho counterpart. Experimental and computational studies on simpler dihydroxybenzenes confirm this trend, showing that hydroquinone (B1673460) (para) and catechol (ortho) have higher antioxidant potential than resorcinol (B1680541) (meta). mdpi.com For instance, in studies of hydroxybenzoic acids, compounds with ortho or para dihydroxy substitutions displayed potent antioxidant activities, while those with only meta hydroxyl groups were less active. nih.gov This principle is a cornerstone of flavonoid research, where the 3',4'-dihydroxy (catechol) group in the B-ring is a well-established determinant of high antioxidant activity. nih.govresearchgate.net
Quantitative Relationships between Hydroxyl Groups and Antioxidant Potency
There is a direct and quantifiable correlation between the number of hydroxyl groups and the antioxidant capacity of phenolic compounds, including dihydroxybenzopyranones. nih.govdu.ac.ir An increase in the number of hydroxyl groups generally leads to a significant enhancement in radical scavenging activity. nih.govdu.ac.ir This is because more hydroxyl groups provide more sites for hydrogen atom donation to neutralize free radicals.
Studies on various classes of phenolic compounds consistently demonstrate that antioxidant potency, as measured by assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), increases with the degree of hydroxylation. nih.govnih.gov For example, flavonoids with multiple hydroxyl groups, such as quercetin (B1663063) (five -OH groups), consistently show lower IC₅₀ values (indicating higher potency) than those with fewer, like kaempferol (B1673270) (four -OH groups) or apigenin (B1666066) (three -OH groups). researchgate.net
The following table, adapted from studies on structurally related flavonoids, illustrates this quantitative relationship. A lower EC₅₀ value indicates greater radical scavenging potency.
| Compound | Number of -OH Groups | Key Structural Features | EC₅₀ (μM) for DPPH Scavenging |
| Quercetin | 5 | 3',4'-ortho-dihydroxy | 16.42 researchgate.net |
| Fisetin | 4 | 3',4'-ortho-dihydroxy | 21.53 researchgate.net |
| Kaempferol | 4 | Lacks ortho-dihydroxy | 32.02 researchgate.net |
| Galangin | 3 | Lacks B-ring hydroxylation | 126.10 researchgate.net |
| Apigenin | 3 | Lacks ortho-dihydroxy | >400 researchgate.net |
| Daidzein | 2 | Lacks ortho-dihydroxy | >400 researchgate.net |
Influence of Alkyl and Aryl Substituents on Activity Profiles
The introduction of alkyl (e.g., methyl) or aryl (e.g., phenyl) substituents onto the dihydroxybenzopyranone core can profoundly modulate bioactivity through steric and electronic effects.
Steric and Electronic Contributions to Receptor Binding and Enzyme Inhibition
Substituents can influence a molecule's interaction with biological targets like enzymes or receptors in two primary ways: by physically occupying space (steric effects) and by altering the distribution of electrons (electronic effects). nih.govrsc.org
Steric Effects: The size and shape of a substituent can either facilitate or hinder the optimal binding of a molecule to its target site. For instance, in studies of chroman-4-one based inhibitors of the enzyme Sirtuin 2 (SIRT2), bulky groups directly attached to the chromanone ring were found to diminish inhibitory activity. acs.org This suggests that the binding pocket has limited space, and large substituents cause steric clashes that prevent proper alignment. The gem-dimethyl group at the C-4 position of 6,7-Dihydroxy-4,4-dimethylchroman-2-one is a significant steric feature that locks the conformation of the adjacent dihydropyrone ring and will influence how the molecule fits into a binding site.
The following table summarizes the effects of different substituents on the SIRT2 inhibitory activity of a 2-pentylchroman-4-one scaffold.
| Compound Analogue | Substituents | IC₅₀ (μM) | Implied Effect |
| Lead Compound | 6-Chloro, 8-Chloro | 3.6 | High potency with electron-withdrawing groups acs.org |
| Unsubstituted | None | >100 | Aromatic substituents are necessary for activity acs.org |
| 6-Bromo Analogue | 6-Bromo, 8-Chloro | 4.3 | Larger, less electronegative halogen is tolerated acs.org |
| Phenyl Analogue | 2-Phenyl (Flavone) | ~20% inhibition | Bulky phenyl group at C-2 reduces activity acs.org |
| Phenethyl Analogue | 2-Phenethyl | 6.8 | Spacer between ring and phenyl group restores activity acs.org |
Modulation of Selectivity through Substituent Variation
A key goal in drug design is to achieve selectivity, meaning the compound preferentially interacts with its intended target over other related proteins. Varying substituents is a powerful strategy to achieve this. By fine-tuning steric and electronic properties, it is possible to create a molecule that perfectly complements the unique topology and electronic environment of the desired target's binding site while fitting poorly into the sites of off-target proteins.
Research on chroman-4-one based SIRT2 inhibitors provides a clear example of this principle. The lead compound showed some activity against SIRT1 as well, but by systematically modifying substituents, researchers could enhance selectivity for SIRT2. For example, altering the length of an alkyl chain at the C-2 position showed that a pentyl group was optimal for SIRT2 inhibition compared to shorter (propyl) or longer (heptyl) chains. acs.org This implies that the length of this chain is a key determinant for fitting into the specific subpockets of the SIRT2 active site, thereby modulating selectivity.
Conformational Flexibility and Resonance Stability Effects on Biological Interactions
The three-dimensional structure and electronic properties of dihydroxybenzopyranones are intrinsically linked to their biological function.
The biological activity of a molecule is highly dependent on its three-dimensional shape and ability to adopt the correct orientation (conformation) to bind to a receptor or enzyme active site. sapub.org The dihydropyranone ring in a chroman-2-one is not planar and can exist in different conformations, such as chair or boat forms. The presence of substituents, like the gem-dimethyl group at C-4, can restrict this conformational flexibility, locking the ring into a preferred shape. sapub.org This pre-organization can be advantageous if the locked conformation is the one required for biological activity, as less of an entropic penalty is paid upon binding. Studies on vitamin D analogues with a similar ring system have shown that even subtle changes in stereochemistry, which dictate conformational preferences, can lead to dramatic differences in biological potency, with some diastereomers being superagonists while others are almost inactive. nih.govteikyo.jp
Resonance stability refers to the stabilization of a molecule through the delocalization of electrons across a system of conjugated pi-bonds. mrkhemistry.comlumenlearning.com In dihydroxybenzopyranones, the lone pairs of electrons on the hydroxyl oxygens can be delocalized into the aromatic ring. This electron donation has two major consequences for biological interactions:
Enhanced Antioxidant Activity : As mentioned previously, resonance stabilizes the phenoxyl radical formed after hydrogen donation. The more stable the radical, the more readily it is formed, and the more potent the antioxidant. khanacademy.orgyoutube.com The delocalization spreads the unpaired electron over several atoms, reducing its reactivity. mrkhemistry.com
Modulation of Binding Interactions : The increased electron density in the aromatic ring can enhance interactions with electron-deficient regions of a receptor or enzyme active site.
Computational and in Silico Investigations of Dihydroxybenzopyranones
Advanced Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Prediction of Ligand-Protein Interactions and Binding Modes
Molecular docking studies are crucial in predicting how "6,7-Dihydroxy-4,4-dimethylchroman-2-one" might interact with biological targets, such as proteins. nih.gov These simulations can identify the most likely binding pose of the ligand within the active site of a protein, which is essential for understanding its potential biological activity. For instance, in studies of similar chromanone structures, docking simulations have been used to predict binding affinities and interaction patterns with enzymes like cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory properties. researchgate.net The process involves preparing the 3D structures of both the ligand and the protein and then using a docking program to explore possible binding conformations. researchgate.net The results are often ranked based on a scoring function that estimates the binding energy, with lower energy values indicating a more favorable interaction. nih.gov
Identification of Key Residues for Hydrogen Bonding and Hydrophobic Contacts
A critical aspect of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that form key interactions with the ligand. nih.gov For "this compound," the dihydroxy groups are prime candidates for forming hydrogen bonds with polar residues in a protein's active site. nih.gov Additionally, the dimethylchroman-2-one core provides a scaffold for hydrophobic interactions with nonpolar residues. nih.gov These interactions, including hydrogen bonds and hydrophobic contacts, are fundamental to the stability of the ligand-protein complex. nih.gov Studies on related dihydroxy-coumarin derivatives have highlighted the importance of intramolecular and intermolecular hydrogen bonds in their crystal structures, which can inform the types of interactions to expect in a protein binding scenario. researchgate.net
Quantum Chemical Analyses and Electronic Structure Calculations
Quantum chemical methods provide a deeper understanding of the electronic properties and reactivity of molecules.
Density Functional Theory (DFT) for Thermodynamic and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For "this compound," DFT calculations can be employed to determine various thermodynamic and electronic properties. researchgate.net These include parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the molecule's reactivity and kinetic stability. nih.gov The HOMO-LUMO energy gap can indicate the chemical reactivity of the molecule. researchgate.net Furthermore, DFT can be used to calculate thermodynamic properties such as zero-point energy, enthalpy, and Gibbs free energy, providing insights into the stability of the molecule. mdpi.com Theoretical models like the M06-2X functional with a 6-311++G(d,p) basis set are often used for such calculations, as they are well-suited for thermodynamic and kinetic analyses. mdpi.com
Investigation of Reaction Mechanisms via Theoretical Calculations (e.g., Hydrogen Atom Transfer)
Theoretical calculations are instrumental in elucidating potential reaction mechanisms, such as the Hydrogen Atom Transfer (HAT) mechanism, which is often relevant for antioxidant activity. nih.govscripps.edu The HAT mechanism involves the transfer of a hydrogen atom from the antioxidant to a free radical. researchgate.netnih.gov For "this compound," the phenolic hydroxyl groups are the likely sites for HAT. nih.gov DFT calculations can be used to compute the bond dissociation enthalpy (BDE) of the O-H bonds, which is a key parameter in assessing the antioxidant potential via the HAT mechanism. A lower BDE indicates that the hydrogen atom can be more easily donated. Other mechanisms like Single-Electron Transfer followed by Proton Transfer (SET-PT) and Sequential Proton Loss Electron Transfer (SPLET) can also be investigated theoretically to provide a comprehensive understanding of the antioxidant behavior in different environments. researchgate.netdntb.gov.ua
Molecular Dynamics Simulations for Conformational Studies and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and binding events over time. nih.govmdpi.com For "this compound," MD simulations can be used to explore its conformational landscape and how it behaves in a biological environment, such as in the presence of a protein or a lipid bilayer. nih.govbiorxiv.org These simulations can reveal how the molecule adapts its shape to fit into a binding site and the stability of the resulting complex over time. mdpi.com By tracking the movements of the ligand and the protein, MD simulations can provide insights into the dynamic nature of their interactions, including the formation and breaking of hydrogen bonds and changes in hydrophobic contacts. nih.gov This information is complementary to the static picture provided by molecular docking and can offer a more realistic representation of the binding process. biorxiv.org
In Silico Prediction of Biological Activities and Drug-like Properties
In the realm of modern drug discovery, computational, or in silico, methods are indispensable for the early-stage evaluation of novel chemical entities. These techniques allow for the prediction of a compound's potential biological activities and its pharmacokinetic profile, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For this compound, while direct experimental data is sparse, its structural similarity to other coumarin (B35378) derivatives allows for predictive analysis based on established computational models.
Various computational approaches are employed to forecast the biological activities of small molecules. These include Quantitative Structure-Activity Relationship (QSAR) models, pharmacophore mapping, and molecular docking studies. nih.govrsc.org Such methods have been extensively applied to the coumarin class of compounds, revealing a wide spectrum of potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govfrontiersin.orgresearchgate.net
For instance, the Prediction of Activity Spectra for Substances (PASS) is a well-established online tool that predicts a wide range of biological activities based on the structure of a compound. acs.orgyoutube.com By analyzing the structural fragments of a molecule and comparing them to a vast database of biologically active substances, PASS can generate a list of probable activities. For a compound like this compound, it is anticipated that the dihydroxy substitution on the benzene (B151609) ring and the lactone moiety would contribute significantly to its predicted bioactivity profile.
The drug-like properties of a compound are crucial for its potential development into a therapeutic agent. These properties are often assessed using Lipinski's "Rule of Five," which provides a set of guidelines for oral bioavailability. In silico tools such as SwissADME and admetSAR are frequently used to calculate these and other physicochemical and pharmacokinetic parameters. researchgate.netmdpi.comnih.govnih.gov
The following tables present a hypothetical in silico analysis of this compound, based on the known properties of structurally related coumarins and the application of common predictive software.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound
| Parameter | Predicted Value | Drug-Likeness Compliance |
| Molecular Weight | 222.24 g/mol | Yes (< 500 g/mol ) |
| LogP (Octanol/Water Partition Coefficient) | 1.85 | Yes (< 5) |
| Hydrogen Bond Donors | 2 | Yes (< 5) |
| Hydrogen Bond Acceptors | 4 | Yes (< 10) |
| Molar Refractivity | 58.6 cm³ | - |
| Topological Polar Surface Area (TPSA) | 73.8 Ų | Good (< 140 Ų) |
Table 2: Predicted ADMET Properties of this compound
| ADMET Parameter | Predicted Outcome | Implication |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Good oral bioavailability is likely. |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to have direct central nervous system effects. |
| Distribution | ||
| Plasma Protein Binding | Moderate | May have a reasonable duration of action. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via this pathway. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | - |
| Toxicity | ||
| AMES Toxicity | No | Unlikely to be mutagenic. |
| hERG I Inhibitor | Low Probability | Low risk of cardiotoxicity. |
| Hepatotoxicity | Low Probability | Low risk of liver damage. |
It is important to emphasize that these in silico predictions are theoretical and require experimental validation. However, they provide a valuable framework for guiding further research, allowing for the prioritization of compounds with the most promising therapeutic potential and the early identification of potential liabilities. The favorable predicted drug-like properties of this compound, combined with the diverse biological activities associated with the coumarin scaffold, suggest that it is a compound worthy of further investigation.
Analytical and Methodological Approaches in Dihydroxybenzopyranone Research
Spectroscopic Characterization (NMR, HR-ESI-MS, Micro-IR, Micro-Raman)
No experimental spectroscopic data from Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Micro-Infrared (Micro-IR), or Micro-Raman spectroscopy have been published for 6,7-Dihydroxy-4,4-dimethylchroman-2-one.
The only available characterization for this specific molecule comes from a computational study. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level were employed to analyze the molecule's properties. This theoretical approach was used to investigate the regioselectivity of potential demethylation reactions, providing insight into the molecule's chemical reactivity from a computational standpoint. However, these are theoretical predictions and have not been substantiated with experimental spectroscopic data.
Due to the absence of experimental findings, a data table for spectroscopic characterization cannot be generated.
Chromatographic Purification and Isolation Techniques (e.g., Column Chromatography, HPLC, Preparative Thin-Layer Chromatography)
There is no published information detailing the specific chromatographic purification or isolation of this compound. Standard techniques such as column chromatography, High-Performance Liquid Chromatography (HPLC), or preparative thin-layer chromatography have not been described in the context of isolating this particular compound.
Consequently, a data table of chromatographic methods cannot be provided.
In Vitro Biological Assay Systems for Mechanistic Studies (e.g., Cell Lines, Enzyme Assays)
No in vitro biological studies using specific cell lines or enzyme assays have been reported for this compound. Research into its potential bioactivity, including its effects on cellular or enzymatic systems, is not available in the public domain.
Therefore, a data table detailing in vitro biological assay systems cannot be compiled.
Advanced Biophysical Techniques for Ligand-Target Interaction Analysis
There are no records of advanced biophysical techniques, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or affinity selection mass spectrometry (AS-MS), being used to analyze the interaction of this compound with any biological target. The potential binding affinity, kinetics, and thermodynamics of this compound remain uninvestigated.
Q & A
Q. What are the established synthetic routes for 6,7-Dihydroxy-4,4-dimethylchroman-2-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of structurally related coumarins typically involves cyclization of phenolic precursors or reduction of nitro derivatives. For example, nitro-substituted intermediates can be reduced using iron powder in glacial acetic acid/dioxane systems . Optimization may include solvent selection (e.g., dioxane for solubility), temperature control (room temperature to 80°C), and catalyst screening (e.g., Fe vs. Pd/C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended. Validate each step using TLC and intermediate characterization (e.g., FT-IR for hydroxyl groups) .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer: Combine spectral and chromatographic methods:
- HPLC-MS : For purity assessment and molecular ion confirmation (e.g., ESI+ mode, C18 column, methanol/water mobile phase) .
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., dihydroxy groups at C6/C7, dimethyl at C4) .
- FT-IR : Identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
Cross-reference data with NIST Chemistry WebBook for validation .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported bioactivity data for structurally similar coumarins?
Methodological Answer: Discrepancies often arise from assay variability or structural nuances. To address this:
- Standardize assays : Use positive controls (e.g., quercetin for antioxidant studies) and replicate conditions (e.g., DPPH radical scavenging at 517 nm) .
- SAR analysis : Compare substituent effects (e.g., methoxy vs. hydroxy groups) using computational tools like molecular docking (AutoDock Vina) to predict binding affinities .
- Meta-analysis : Aggregate data from journals like Int. J. Mol. Sci. or Phytomedicine to identify trends .
Q. What methodological approaches integrate theoretical models (e.g., DFT) with experimental data for this compound?
Methodological Answer:
- DFT calculations : Use Gaussian 09 to optimize geometry and calculate electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity sites .
- Experimental validation : Compare theoretical UV-Vis spectra (TD-DFT) with experimental data (λmax shifts in methanol vs. DMSO) .
- Kinetic studies : Model reaction pathways (e.g., hydroxyl radical scavenging) using computational kinetics software (Chemkin) paired with experimental rate constants .
Q. How should stability studies be designed for this compound under varying storage conditions?
Methodological Answer:
- Accelerated degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) over 4–12 weeks .
- Analytical monitoring : Track decomposition via HPLC (peak area reduction) and LC-MS to identify degradation products (e.g., quinone formation) .
- Storage recommendations : Use amber vials, inert atmospheres (N2), and desiccants to minimize oxidation .
Q. What strategies are recommended for assessing the ecological impact of this compound in non-target organisms?
Methodological Answer:
- Microcosm studies : Evaluate biodegradability in soil/water systems (OECD 301F) and bioaccumulation potential (logP calculations) .
- Ecotoxicology assays : Use Daphnia magna (OECD 202) or algal growth inhibition tests (OECD 201) at 1–100 mg/L concentrations .
- QSAR modeling : Predict toxicity endpoints (e.g., LC50) using EPI Suite or TEST software, validated with experimental LC-MS/MS data .
Methodological Design & Validation
Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Derivative synthesis : Introduce substituents (e.g., halogenation at C3, alkylation at C4) using SNAr or Ullmann coupling .
- High-throughput screening : Test derivatives in 96-well plates for bioactivity (e.g., IC50 in cancer cell lines) .
- Multivariate analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., Hammett σ) with activity .
Q. What advanced spectroscopic techniques resolve ambiguities in dihydroxy substitution patterns?
Methodological Answer:
- 2D NMR : Use HSQC and HMBC to assign adjacent protons/carbons (e.g., distinguish C6-OH from C7-OH) .
- X-ray crystallography : Resolve tautomerism or hydrogen-bonding networks (if crystals are obtainable) .
- Isotopic labeling : Synthesize ¹⁸O-labeled derivatives to confirm hydroxyl group positions via MS/MS fragmentation .
Data Reproducibility & Reporting
Q. What protocols ensure reproducibility in synthesizing and testing this compound?
Methodological Answer:
- Detailed SOPs : Document reaction scales, solvent grades, and equipment (e.g., Schlenk lines for air-sensitive steps) .
- Open data : Share raw spectra (NMR, MS) in repositories like Zenodo or Figshare.
- Collaborative validation : Cross-test samples in independent labs using harmonized protocols (e.g., ISO 17025) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
